Phosphorocyanatidic chloride fluoride

Description

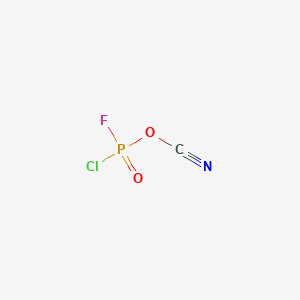

Phosphorocyanatidic chloride fluoride is a phosphorus-based compound featuring mixed halogen substituents (chloride and fluoride) and a cyanate functional group. This compound likely exhibits properties intermediate between phosphorus oxychloride (POCl₃) and phosphorus trifluoride (PF₃), with added complexity from the cyanate moiety.

Properties

CAS No. |

33042-59-0 |

|---|---|

Molecular Formula |

CClFNO2P |

Molecular Weight |

143.44 g/mol |

IUPAC Name |

[chloro(fluoro)phosphoryl] cyanate |

InChI |

InChI=1S/CClFNO2P/c2-7(3,5)6-1-4 |

InChI Key |

BAAZRNVSCNPICX-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)OP(=O)(F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorocyanatidic chloride fluoride typically involves the reaction of phosphorus pentachloride (PCl5) with potassium cyanide (KCN) and potassium fluoride (KF) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as: [ \text{PCl}_5 + \text{KCN} + \text{KF} \rightarrow \text{this compound} + \text{KCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reactants but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Phosphorocyanatidic chloride fluoride undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form phosphorocyanatidic oxide derivatives.

Reduction: Can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Undergoes nucleophilic substitution reactions where chloride or fluoride ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Phosphorocyanatidic oxide derivatives.

Reduction: Phosphorocyanatidic hydride derivatives.

Substitution: Phosphorocyanatidic methoxide derivatives.

Scientific Research Applications

Phosphorocyanatidic chloride fluoride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphorocyanatidic chloride fluoride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical outcomes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modifying receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, phosphorocyanatidic chloride fluoride is compared to structurally related phosphorus-halogen compounds, fluorides, and chlorides. Key parameters include reactivity, thermal stability, and applications.

Table 1: Comparative Properties of Phosphorus-Halogen Compounds

Key Observations

Reactivity :

- This compound is expected to exhibit dual reactivity from both chloride (nucleophilic substitution) and fluoride (strong electronegativity), similar to tosyl fluoride, which facilitates fluoride exchange in radiochemistry .

- Unlike phosphorus trifluoride (PF₃), which primarily acts as a ligand in transition metal complexes , the cyanate group in this compound may enable coordination with metals or participation in cycloaddition reactions.

Thermal Stability :

- The compound’s stability likely falls between phosphorus oxychloride (POCl₃, stable up to 105°C) and fluorinated analogs like diisopropylfluorophosphate (high acute toxicity but stable under anhydrous conditions) .

Environmental and Health Impact: Fluoride-containing compounds, such as hydrofluoric acid (HF), are known for their high toxicity and environmental persistence . This compound may require stringent handling protocols akin to those for diisopropylfluorophosphate . Chloride impurities, as measured in model reactions (Table S9, ), could influence its purity and industrial utility.

Applications: Potential uses include catalysis in phosphorylation reactions or as a precursor in fluorinated polymer synthesis, analogous to tosyl fluoride’s role in ¹⁸F radiopharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.